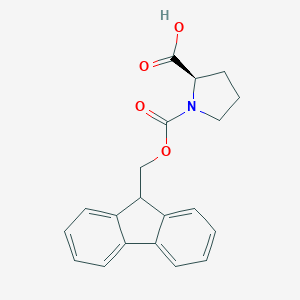

Fmoc-D-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGDWQNBZYOZTI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906313 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101555-62-8 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-D-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pro-OH is a pivotal building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural properties, conferred by the D-configuration of the proline residue and the fluorenylmethoxycarbonyl (Fmoc) protecting group, make it an indispensable tool for the synthesis of complex peptides, peptidomimetics, and cyclic peptides with diverse therapeutic and research applications. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in drug discovery and development.

Core Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | References |

| CAS Number | 101555-62-8 | [1][2] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1] |

| Molecular Weight | 337.37 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98.0% | |

| Optical Rotation ([α]D) | +31.0 ± 3.0° (c = 1 in DMF) | |

| Storage Temperature | 2-8°C |

The Role of this compound in Peptide Synthesis

This compound serves as a cornerstone in the Fmoc/tBu (tert-butyl) strategy of solid-phase peptide synthesis. The Fmoc group protects the α-amino group of the proline, preventing unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The D-configuration of the proline is of particular interest in drug development as it can enhance the proteolytic stability of the resulting peptide, prolonging its half-life in biological systems. Furthermore, the incorporation of D-proline can induce specific secondary structures and conformational constraints in peptides, which can be crucial for their biological activity and receptor binding affinity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents

-

This compound

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Step-by-Step Methodology

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.[3]

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. This step is typically repeated once.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling:

-

This compound (or another Fmoc-amino acid) is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed as described in Step 2.

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.[3]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development and Research

The incorporation of this compound into peptide sequences has significant implications for drug discovery and biochemical research:

-

Enhanced Stability: Peptides containing D-amino acids, such as D-proline, exhibit increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.

-

Structural Constraint: The rigid pyrrolidine ring of proline, especially in its D-form, can induce specific turns and conformations in the peptide backbone, which can be critical for high-affinity binding to biological targets.

-

Synthesis of Cyclic Peptides: this compound is a valuable component in the synthesis of cyclic peptides.[4] Cyclization can further enhance peptide stability and conformational rigidity, often leading to increased potency and selectivity.

-

Peptidomimetics: The unique structural features of D-proline are utilized in the design of peptidomimetics, which mimic the structure and function of natural peptides but with improved drug-like properties.

Visualization of the SPPS Workflow

To provide a clear visual representation of the core process involving this compound, the following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

References

A Technical Guide to the Solubility of Fmoc-D-Pro-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid (Fmoc-D-Pro-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this compound in various solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and maximizing yield in the synthesis of peptide-based therapeutics and research compounds.

Core Concept: The Role of Solubility in Peptide Synthesis

The efficiency of peptide synthesis, particularly in automated systems, is highly dependent on the complete dissolution of reagents. For this compound, inadequate solubility in the chosen solvent can lead to several critical issues:

-

Incomplete Coupling: Undissolved particles of the amino acid derivative cannot effectively react with the free amine groups on the resin-bound peptide, resulting in deletion sequences.

-

Clogged Lines and Valves: In automated peptide synthesizers, particulate matter can obstruct the fluidics system, leading to synthesis failure and potential instrument damage.

-

Inaccurate Concentration: The actual concentration of the dissolved this compound will be lower than intended, affecting the stoichiometry of the coupling reaction and reducing its efficiency.

Therefore, a thorough understanding of the solubility profile of this compound is essential for robust and reproducible peptide synthesis.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Solubility | Remarks |

| Dimethylformamide (DMF) | C₃H₇NO | Clearly Soluble[1] | A product information sheet specifies that 1 mmole of this compound is "clearly soluble" in 2 ml of DMF. This corresponds to a concentration of approximately 168.7 mg/mL. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[2] | Data provided by a chemical supplier. Ultrasonic assistance may be required for dissolution. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | A chemical supplier notes that Fmoc-D-proline is soluble in dichloromethane, though no quantitative data is provided. |

| Methanol (MeOH) | CH₃OH | Soluble | The L-isomer, Fmoc-L-Pro-OH, is reported to be soluble in methanol, suggesting the D-isomer has similar properties. |

| Chloroform | CHCl₃ | Soluble | A chemical supplier notes that Fmoc-D-proline is soluble in chloroform. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | A chemical supplier notes that Fmoc-D-proline is soluble in ethyl acetate. |

| Acetone | C₃H₆O | Soluble | A chemical supplier notes that Fmoc-D-proline is soluble in acetone. |

Note: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities (including water), and the specific grade of the solvent. It is always recommended to perform a small-scale solubility test before committing to a large-scale synthesis.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any remaining micro-particulates.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered supernatant by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase and gradient will depend on the solvent used. Detection is commonly performed at 254 nm or 301 nm, where the Fmoc group has strong absorbance.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical workflow of solubility determination and the central role of this compound solubility in solid-phase peptide synthesis.

Conclusion

The solubility of this compound is a fundamental parameter that significantly influences the success of solid-phase peptide synthesis. While precise quantitative data remains limited in publicly available sources, this guide provides a consolidated overview of known solubility characteristics and a robust experimental protocol for its determination. For professionals in drug development and peptide research, empirical verification of solubility in the specific solvent systems and conditions employed is a critical step towards ensuring the efficient and reliable synthesis of high-quality peptides.

References

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Pro-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the spectroscopic data for N-(9-Fluorenylmethoxycarbonyl)-D-proline (Fmoc-D-Pro-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). Accurate characterization of this raw material is essential for ensuring the quality and purity of synthesized peptides. This guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The structural integrity and purity of this compound (Molecular Formula: C₂₀H₁₉NO₄, Molecular Weight: 337.37 g/mol ) can be reliably confirmed using a combination of spectroscopic techniques.[1][2] The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.75 - 7.80 | d | 2H, Aromatic (Fmoc) |

| 7.58 - 7.65 | m | 2H, Aromatic (Fmoc) |

| 7.30 - 7.45 | m | 4H, Aromatic (Fmoc) |

| 4.20 - 4.50 | m | 4H, Fmoc CH, CH₂ and Proline α-CH |

| 3.40 - 3.60 | m | 2H, Proline δ-CH₂ |

| 1.80 - 2.20 | m | 4H, Proline β-CH₂ and γ-CH₂ |

| ~10.0 - 12.0 | br s | 1H, Carboxylic Acid OH |

Note: Peak positions and multiplicities can exhibit slight variations depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~174 - 176 | C=O (Carboxylic Acid) |

| ~154 - 156 | C=O (Carbamate) |

| ~143 - 144 | Aromatic C (Fmoc, Quaternary) |

| ~141 | Aromatic C (Fmoc, Quaternary) |

| ~127 - 128 | Aromatic CH (Fmoc) |

| ~127 | Aromatic CH (Fmoc) |

| ~125 | Aromatic CH (Fmoc) |

| ~120 | Aromatic CH (Fmoc) |

| ~67 - 68 | Fmoc O-CH₂ |

| ~59 - 60 | Proline α-CH |

| ~47 | Fmoc CH |

| ~46 - 47 | Proline δ-CH₂ |

| ~29 - 30 | Proline β-CH₂ |

| ~23 - 24 | Proline γ-CH₂ |

Note: Carbonyl carbons are typically found in the most downfield region of the spectrum.[3]

Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy is used to identify the presence of key functional groups, while mass spectrometry confirms the molecular weight of the compound.

Table 3: IR Absorption and Mass Spectrometry Data for this compound

| Technique | Measurement | Assignment |

|---|---|---|

| IR | 2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 cm⁻¹ | C=O stretch (Carbamate) | |

| ~1690 cm⁻¹ | C=O stretch (Carboxylic Acid) | |

| 1500-1600 cm⁻¹ | C=C stretch (Aromatic) | |

| 1200-1300 cm⁻¹ | C-O stretch | |

| MS (ESI+) | 338 m/z | [M+H]⁺ |

| | 360 m/z | [M+Na]⁺ |

Note: The broad O-H stretch in the IR spectrum is characteristic of a carboxylic acid.[4] The mass spectrum confirms the expected molecular weight, with a prominent peak at m/z 338 corresponding to the protonated molecule [M+H]⁺.[5]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans is required (typically 1024 or more) due to the low natural abundance of the ¹³C isotope.[3]

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

Infrared spectra for solid samples are commonly obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which requires minimal sample preparation.[7]

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Lower the instrument's anvil to press the sample firmly against the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[8]

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be automatically ratioed against the background spectrum to produce a spectrum in absorbance or transmittance units.

-

Mass Spectrometry Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid (0.1%) may be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

-

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts like [M+Na]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).

-

Visualization of Analytical Workflow

The following diagram illustrates a standardized workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound, from sample preparation to final structural confirmation.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. peptide.com [peptide.com]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. amherst.edu [amherst.edu]

- 8. Experimental Design [web.mit.edu]

The Stereochemical Dichotomy of Proline: A Technical Guide to Fmoc-D-Pro-OH and Fmoc-L-Pro-OH in Peptide Science

For Immediate Release

In the landscape of peptide synthesis and drug discovery, the nuanced roles of stereochemistry are paramount. This technical guide provides an in-depth analysis of the two stereoisomers of Fmoc-protected proline, Fmoc-D-Pro-OH and Fmoc-L-Pro-OH, for researchers, scientists, and professionals in drug development. Proline's unique cyclic structure introduces significant conformational constraints within a peptide sequence, and the choice between its D- and L-enantiomers can profoundly influence the resulting peptide's structure, stability, and biological activity.

Core Physicochemical Properties: A Comparative Analysis

A clear understanding of the fundamental physicochemical properties of each stereoisomer is crucial for their effective application. The following table summarizes key quantitative data for this compound and Fmoc-L-Pro-OH.

| Property | This compound | Fmoc-L-Pro-OH |

| CAS Number | 101555-62-8[1] | 71989-31-6 |

| Molecular Formula | C₂₀H₁₉NO₄[1][2] | C₂₀H₁₉NO₄[3] |

| Molecular Weight | 337.37 g/mol [1] | 337.37 g/mol [3] |

| Melting Point | 110-116 °C | 117-118 °C |

| Appearance | White to off-white crystalline powder | White to light yellow crystal powder |

| Specific Rotation [α]D | +31.0 ± 3.0° (c=1 in DMF)[1] | -32 ± 1° (c=1 in DMF) |

| Solubility | Soluble in DMF and Methanol | Readily dissolves in DMF or NMP; Soluble in Methanol |

The Structural Impact of Proline Stereochemistry in Peptides

The incorporation of proline into a peptide chain introduces a rigid bend, acting as a "helix breaker" or a turn inducer.[4][5][6] The cyclic nature of proline restricts the phi (φ) torsional angle of the peptide backbone to approximately -65°.[6][7] The choice between the L- and D-enantiomer dictates the direction of this turn, thereby influencing the overall secondary and tertiary structure of the peptide.

-

L-Proline , the naturally occurring isomer, is frequently found at the N-terminus of α-helices and in the edge strands of β-sheets.[6] It is a key component in the formation of β-turns.[6]

-

D-Proline , a non-proteinogenic amino acid, induces a distinct turn in the peptide backbone.[8] Its incorporation can enhance proteolytic stability, a desirable trait in peptide-based therapeutics.[9] The presence of D-amino acids can make peptides less susceptible to degradation by endogenous proteases.

The stereochemistry at the alpha-carbon of proline significantly influences the cis-trans isomerization of the preceding peptide bond. This isomerization can be a rate-limiting step in protein folding and can modulate biological activity.

References

- 1. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Proline - Wikipedia [en.wikipedia.org]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-D-Pro-OH: Commercial Sourcing and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Fmoc-D-Pro-OH, a critical building block in solid-phase peptide synthesis (SPPS). It offers a detailed comparison of suppliers, current pricing, and technical specifications. Furthermore, this document outlines a detailed experimental protocol for the successful incorporation of this compound into peptide chains and visualizes key experimental workflows and relevant signaling pathways to aid in research and development.

Commercial Suppliers and Pricing

The availability and cost of this compound can vary significantly between suppliers. The following table summarizes pricing and purity information from several prominent vendors to facilitate procurement decisions.

| Supplier | Catalog Number | Purity | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) |

| Sigma-Aldrich | 47532 | ≥98.0% | - | $143.00 | - |

| Advanced ChemTech | FP3450 | - | $20.00 | $40.00 | $120.00 |

| Chem-Impex | 04130 | ≥99.9% | $18.50 | $51.30 | $128.20 |

| ChemPep | 101503 | - | - | $30.00 | - |

| MedChemExpress | HY-W010609 | >98% | Inquiry | Inquiry | Inquiry |

| AbMole BioScience | M39468 | >98.0% | Inquiry | Inquiry | Inquiry |

| BLD Pharm | BD138659 | ≥98.0% | Inquiry | Inquiry | Inquiry |

| AdooQ Bioscience | A23051 | - | $20.00 | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and to request quotes for bulk quantities.

The Role of D-Proline in Peptide Therapeutics

D-proline is a non-canonical amino acid that, when incorporated into peptide sequences, can confer unique structural and functional properties. Its cyclic side chain introduces conformational rigidity, influencing the peptide's secondary structure and stability. The inclusion of D-amino acids, such as D-proline, is a key strategy in drug design to enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1][2] Peptides containing D-proline are being investigated for a range of therapeutic applications, including the development of novel opioid receptor agonists.[3]

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis

This protocol details the manual procedure for incorporating an this compound residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

Materials and Reagents:

-

This compound

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in a reaction vessel.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Swell the resin in DMF for at least 30 minutes with gentle agitation.[3]

-

-

Fmoc Deprotection:

-

This compound Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent activator such as HOBt or Oxyma (3 equivalents) in DMF.

-

Add the coupling reagent (e.g., HBTU, 3 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[3]

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling of the sterically hindered secondary amine of proline can be slower, so extended coupling times or the use of more potent coupling reagents like HATU may be necessary.

-

Monitor the coupling reaction completion using a colorimetric test such as the Kaiser test. Note that proline, being a secondary amine, will give a negative result with the Kaiser test; an alternative like the isatin test can be used.

-

-

Washing:

-

Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing a Relevant Signaling Pathway

Peptides containing D-amino acids, such as D-proline, are of significant interest in the development of therapeutics targeting G-protein coupled receptors (GPCRs), like the µ-opioid receptor. The incorporation of D-proline can enhance the peptide's stability and receptor affinity. Below is a diagram illustrating the general signaling pathway activated by a µ-opioid receptor agonist.

Caption: General signaling pathway of a µ-opioid receptor agonist.

Visualizing the Experimental Workflow

The process of solid-phase peptide synthesis is a cyclical series of chemical reactions. The following diagram outlines the key steps in an Fmoc-based SPPS workflow for the synthesis of a peptide containing this compound.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Fmoc-D-Pro-OH

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling guidelines for Fmoc-D-Pro-OH (N-α-9-fluorenylmethyloxycarbonyl-D-proline), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Adherence to these protocols is essential for ensuring laboratory safety, minimizing potential hazards, and maintaining the integrity of synthesized peptides.

This compound is a white to off-white crystalline powder widely utilized for the incorporation of D-proline residues into peptide chains. The Fmoc protecting group provides stability during synthesis and is readily cleaved under basic conditions. While not classified as a highly hazardous substance, proper handling and disposal are crucial to mitigate risks associated with skin, eye, and respiratory irritation.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | References |

| Chemical Name | (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | Fmoc-D-proline, N-α-Fmoc-D-proline | [1] |

| CAS Number | 101555-62-8 | [1] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1] |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to off-white crystal or powder | [1] |

| Melting Point | 110 - 118 °C | [1] |

| Solubility | Clearly soluble in DMF. Soluble in methanol. | [2] |

| Storage Temperature | 2 - 8 °C | [3] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as an irritant. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. |

The following diagram illustrates the standard PPE requirements for handling this compound.

Section 3: First-Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

The following flowchart outlines the appropriate first-aid response to an accidental exposure.

Section 4: Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on optimized protocols for solid-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc protecting group.

-

Drain the solution and repeat the piperidine treatment.

-

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group and cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

The following diagram illustrates the general workflow for Fmoc solid-phase peptide synthesis.

Potential Side Reactions

A notable side reaction when incorporating proline is the formation of diketopiperazine, particularly when proline is the second residue in the peptide sequence. This can lead to the cleavage of the dipeptide from the resin. To mitigate this, consider using a sterically hindered resin like 2-chlorotrityl chloride resin or coupling a pre-formed Fmoc-Xaa-Pro-OH dipeptide.[5]

Section 5: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are critical for maintaining the quality of this compound and ensuring a safe laboratory environment.

Handling:

-

Handle in a well-ventilated area or in a chemical fume hood to avoid dust inhalation.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8 °C.[3]

Disposal:

-

This compound and any contaminated materials (e.g., gloves, weighing paper) should be treated as hazardous chemical waste.[6][7]

-

Collect waste in a designated, labeled, and sealed container.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

-

Do not dispose of down the drain or in regular trash.[7]

The following diagram outlines the logical workflow for the disposal of this compound waste.

By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their peptide synthesis endeavors, contributing to advancements in science and drug development.

References

Core Principles of Thermal Stability and Degradation

An In-depth Technical Guide on the Thermal Stability and Degradation of Fmoc-D-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal stability and degradation of N-α-(9-fluorenylmethyloxycarbonyl)-D-proline (this compound). Due to the limited availability of data specific to the D-enantiomer, this document synthesizes information from studies on Fmoc-L-Pro-OH, the general chemistry of the Fmoc protecting group, and the thermal behavior of proline. This information is critical for optimizing protocols in solid-phase peptide synthesis (SPPS), ensuring the chemical integrity of drug substances, and defining appropriate storage conditions.

The thermal stability of this compound is primarily influenced by two structural features: the base-labile Fmoc protecting group and the proline residue itself. At elevated temperatures, several degradation pathways can be initiated, leading to the loss of the Fmoc group, modification of the proline ring, or racemization.

The most significant thermal degradation pathway for Fmoc-protected amino acids is the cleavage of the Fmoc group. This can occur even in the absence of the typically used basic reagents like piperidine. Additionally, for proline-containing peptides, especially at the dipeptide stage in SPPS, diketopiperazine (DKP) formation is a notable side reaction that can be thermally induced.

Quantitative Data on Thermal Degradation

The following tables summarize the available quantitative data on the thermal degradation of Fmoc-protected amino acids.

Table 1: Thermal Cleavage of the Fmoc Group in Various Solvents

A study on the base-free thermal cleavage of the Fmoc group at 120 °C for 15 minutes provides valuable insights into the stability of Fmoc-amino acids in different solvents.[1][2]

| Solvent | % Fmoc Cleavage |

| DMSO | >95% |

| DMF | >95% |

| NMP | >95% |

| Acetonitrile | ~60% |

| Chlorobenzene | 0% |

| Chloroform | 0% |

| Methanol | 0% |

Data from studies on Fmoc-L-Pro-OH and other Fmoc-amino acids.[1][2]

Table 2: Yields of Amino Acids after Thermal Fmoc Cleavage

The following data represents the isolated yields of the free amino acid after heating the corresponding Fmoc-amino acid at 120 °C in DMSO.[3]

| Substrate | Reaction Time | Isolated Yield |

| Fmoc-Pro-OH | 15 min | 96% |

| Fmoc-Lys(Boc)-OH | 15 min | 96% |

| Fmoc-Val-OH | 15 min | 88% |

| Fmoc-Thr(tBu)-OH | 15 min | 85% |

| Fmoc-Asp(tBu)-OH | 15 min | 88% |

Data from studies on L-enantiomers.[3]

Degradation Pathways and Mechanisms

Several degradation pathways have been identified for Fmoc-proline derivatives under thermal stress.

Thermal Cleavage of the Fmoc Group

At elevated temperatures (e.g., 120 °C) in polar aprotic solvents like DMSO, the Fmoc group can be cleaved without the presence of a base.[1][4] The proposed mechanism is a β-elimination reaction, which can proceed through an en-type mechanism or an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially in dipolar aprotic solvents.[1][5] The cleavage results in the formation of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the proline.

Caption: Proposed mechanism for the thermal cleavage of the Fmoc group.

Diketopiperazine (DKP) Formation

In the context of peptide synthesis, a dipeptide with a C-terminal proline residue is susceptible to intramolecular cyclization to form a stable six-membered ring, known as a diketopiperazine (DKP).[6] This process leads to the cleavage of the peptide from the solid support and terminates chain elongation. This reaction is often accelerated by the basic conditions used for Fmoc deprotection but can also be influenced by temperature.[7][8]

References

- 1. chimia.ch [chimia.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Coupling Reagents for Fmoc-D-Pro-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide research and development. The selection of an appropriate coupling reagent is critical to the success of SPPS, directly influencing reaction kinetics, product purity, and yield. The coupling of proline residues, such as Fmoc-D-Pro-OH, presents unique challenges due to the steric hindrance of its secondary amine, which is less nucleophilic than the primary amines of other amino acids.[1] This can lead to slower, incomplete reactions and necessitates the use of highly efficient coupling reagents.[1] Furthermore, peptide sequences containing proline are susceptible to side reactions, most notably diketopiperazine (DKP) formation, especially when proline is one of the first two residues at the C-terminus.[2][3]

This application note provides a comparative analysis of common coupling reagents for the incorporation of this compound, offering data-driven recommendations and detailed protocols to optimize synthesis outcomes.

Choosing an Optimal Coupling Reagent

The choice of coupling reagent should be guided by the need to achieve rapid and complete acylation while minimizing side reactions, particularly racemization of the activated amino acid. While proline itself is structurally resistant to the typical base-catalyzed α-carbon racemization mechanism, certain coupling conditions can still promote epimerization.[4][5] For D-Proline, this would result in the undesired formation of the L-Proline diastereomer.

Modern coupling reagents fall into two main categories: carbodiimides (often with additives) and pre-formed aminium/uronium or phosphonium salts.

-

Carbodiimides and Additives: N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide. It is almost always used with an additive to accelerate coupling and suppress racemization.

-

DIC/HOBt: The combination of DIC and 1-Hydroxybenzotriazole (HOBt) has historically been common. However, this combination is known to significantly increase the risk of proline racemization, especially in polar aprotic solvents like DMF.[5][6]

-

DIC/Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®, referred to as Oxyma) has emerged as a superior, non-explosive alternative to HOBt.[7][8] The DIC/Oxyma combination provides high coupling efficiency with remarkably low levels of racemization, making it an excellent choice for proline coupling.[6][9]

-

-

Aminium/Uronium Salts: These reagents, such as HBTU, HCTU, HATU, and COMU, are highly efficient activators.

-

HBTU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 6-chloro derivative (HCTU) are robust and cost-effective reagents suitable for most applications.[10][11][12] HCTU is often considered slightly more efficient.[12]

-

HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) contains the HOAt moiety, which forms a more reactive OAt-active ester. This results in faster reaction times and a lower risk of epimerization, making it ideal for difficult couplings, including sterically hindered residues like proline.[13][14]

-

COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium reagent incorporating an Oxyma moiety.[15] It demonstrates coupling efficiencies comparable or superior to HATU, has excellent solubility, and is considered safer as it avoids benzotriazole-based additives.[4][15]

-

Data Presentation: Performance of Coupling Reagents

The following tables summarize quantitative data on the performance of various coupling reagents in scenarios relevant to proline incorporation. The data highlights the superior performance of Oxyma-based systems in minimizing racemization.

Table 1: Yield and Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ (Data adapted from studies on L-proline, which is indicative of reagent performance)

| Coupling Reagent/Strategy | Yield (%) | D/L Isomer (%) | Reference(s) |

| Oxyma/DIC | 89.9 | 1.0 | [9] |

| HOAt/DIC | 81.4 | 3.3 | [9] |

| HOBt/DIC | 81.9 | 9.3 | [9] |

Table 2: Racemization in Solid-Phase Synthesis of H-Gly-His-Phe-NH₂ (Data from a racemization-prone histidine coupling, demonstrating additive effectiveness)

| Coupling Reagent | D/L Isomer (%) | Reference(s) |

| Oxyma-B/DIC* | 1.0 | [9] |

| HOAt/DIC | 1.9 | [9] |

| OxymaPure/DIC | 3.0 | [9] |

| HOBt/DIC | 5.1 | [9] |

*Oxyma-B is a derivative of Oxyma.

These data clearly show that the DIC/Oxyma strategy significantly reduces racemization compared to the older DIC/HOBt method.

Experimental Workflow and Protocols

The general workflow for coupling this compound onto a solid support is illustrated below.

Caption: General workflow for this compound coupling in SPPS.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered couplings.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (v/v). A typical procedure is one 5-minute treatment followed by a 15-minute treatment.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3–5 equivalents relative to resin loading), HATU (3–4.9 eq.), and HOAt (optional but recommended, 3–5 eq.) in DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6–10 eq.), to the activation mixture.

-

Mix for 1-2 minutes. The solution may change color.[14]

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.[1] Due to the hindered nature of proline, a longer coupling time is often beneficial.

-

-

Monitoring and Washing:

-

Monitor the reaction for completion by performing a qualitative test (e.g., Kaiser test or Isatin test for secondary amines) on a small sample of resin beads. A negative test indicates complete coupling.

-

If the coupling is incomplete, consider a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.[1]

-

Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Low-Racemization Coupling using DIC/Oxyma

This protocol is an excellent alternative that minimizes racemization and avoids benzotriazole-based reagents.

-

Resin Preparation:

-

Swell and deprotect the resin as described in Protocol 1, Step 1.

-

-

Coupling Reaction (In-situ Activation):

-

Monitoring and Washing:

-

Monitor the reaction and wash the resin as described in Protocol 1, Step 4.

-

Troubleshooting and Special Considerations

-

Incomplete Coupling: Proline's secondary amine makes it less reactive. If a standard protocol results in incomplete coupling (positive Kaiser or Isatin test), performing a "double coupling" is a highly effective solution.[1] Alternatively, switching to a more potent reagent like HATU or COMU is recommended.[13]

-

Diketopiperazine (DKP) Formation: This side reaction is a major concern when proline is the C-terminal or penultimate residue. It involves intramolecular cyclization, leading to cleavage of the dipeptide from the resin.[2][3]

-

Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin, which disfavors the cyclization reaction. Alternatively, incorporate the first two amino acids as a pre-formed dipeptide to bypass the vulnerable on-resin dipeptide stage.[2]

-

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis hinges on the selection of a highly efficient coupling reagent that ensures complete reaction while minimizing side reactions. For routine synthesis, aminium salts like HCTU offer a robust and economical choice. For challenging sequences or when maximizing purity is paramount, HATU and COMU are superior reagents due to their high reactivity and low epimerization risk.[4][12] The DIC/Oxyma system stands out as an excellent, cost-effective, and safe alternative that provides high yields with minimal racemization, making it a highly recommended strategy for coupling proline residues.[6][9] Careful protocol optimization, including considerations for reaction time and potential side reactions like DKP formation, will further ensure the synthesis of high-quality D-Proline-containing peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bachem.com [bachem.com]

- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digital.csic.es [digital.csic.es]

- 9. oxymapure.com [oxymapure.com]

- 10. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fmoc Deprotection of D-Proline Residues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from D-proline residues in solid-phase peptide synthesis (SPPS). This document includes standard and alternative protocols, a summary of quantitative data, and troubleshooting for common side reactions.

Introduction

The Fmoc group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids in SPPS. Its removal, or deprotection, is a critical step that must be efficient and selective to ensure high peptide purity and yield. While the deprotection of most amino acids is straightforward, proline residues, including D-proline, present unique challenges. The secondary amine nature of proline can influence the kinetics of coupling and deprotection, and importantly, increases the susceptibility to a significant side reaction: diketopiperazine (DKP) formation. This is particularly problematic when proline is the second amino acid in the peptide chain.[1][2][3][4][5][6]

This document outlines the standard deprotection conditions using piperidine and explores alternative reagents and strategies to minimize side reactions and optimize the synthesis of D-proline-containing peptides.

Standard Fmoc Deprotection Protocol

The most common method for Fmoc deprotection utilizes a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Standard Piperidine Deprotection

-

Resin Swelling: Swell the Fmoc-D-Pro-resin in DMF (approximately 10 mL/g of resin) for 15-30 minutes in a suitable reaction vessel.

-

Drain: Remove the DMF from the swollen resin.

-

First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[7][8]

-

Drain: Remove the piperidine solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin. Agitate the mixture at room temperature for 15-20 minutes.

-

Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a colorimetric test, such as the isatin test, to confirm the presence of a free secondary amine. Note that the Kaiser test will give a negative or weak (red/brown) result for proline residues.[1]

Challenges with D-Proline Fmoc Deprotection: Diketopiperazine (DKP) Formation

When D-proline is the second residue in a peptide chain attached to the solid support, the deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, leading to a significant loss of yield.[1][2][3][4][5][6]

Alternative Strategies to Mitigate DKP Formation

Several strategies can be employed to minimize the formation of DKP when dealing with D-proline residues.

Use of Sterically Hindered Resins

Employing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically obstruct the intramolecular cyclization required for DKP formation.[1]

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g) for 10-15 minutes.

-

Amino Acid Preparation: In a separate vessel, dissolve Fmoc-D-Pro-OH (1.5-2 equivalents relative to resin loading) in DCM. Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents).

-

Coupling: Add the amino acid solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted sites on the resin, add a small amount of methanol (0.8 mL/g of resin) and agitate for 15-30 minutes.

-

Washing: Drain the resin and wash thoroughly with DCM, followed by DMF.

Alternative Deprotection Reagents

The use of alternative deprotection reagents can significantly reduce DKP formation. A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to be highly effective.[2][6][9][10][11][12] This mixture provides rapid deprotection, minimizing the time the deprotected amine is available for the side reaction.

-

Resin Swelling: Swell the Fmoc-D-Pro-resin in N-methyl-2-pyrrolidone (NMP) or DMF.

-

Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.

-

Deprotection: Add the DBU/piperazine solution to the resin and agitate for 2-5 minutes. A second treatment of 5-10 minutes may be performed for difficult sequences.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF.

Quantitative Data Summary

The following table summarizes a comparison of different Fmoc deprotection conditions, highlighting their impact on DKP formation. While much of the literature focuses on L-proline, the chemical principles and relative efficiencies are applicable to D-proline.

| Deprotection Reagent | Solvent | Concentration | Time | DKP Formation (%) | Reference(s) |

| Piperidine | DMF | 20% (v/v) | 2 x 15 min | ~14% | [2] |

| Piperidine | Toluene | 20% (v/v) | 2 x 15 min | ~12% | [2] |

| Piperazine | DMF | 5% (w/v) | 2 x 15 min | < 4% | [2] |

| Piperazine | NMP | 5% (w/v) | 2 x 15 min | < 4% | [2] |

| DBU + Piperazine | NMP | 2% DBU (v/v) + 5% Piperazine (w/v) | 2 x 5 min | ~3.6% | [2] |

Note: The DKP formation percentages are based on a model peptide containing a Cys-Pro sequence and are intended to show relative trends. Actual percentages will vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Workflow Visualization

Conclusion

The successful Fmoc deprotection of D-proline residues requires careful consideration of the potential for diketopiperazine formation. While standard conditions using 20% piperidine in DMF are widely used, they can lead to significant yield loss when D-proline is the second residue. The use of sterically hindered resins like 2-chlorotrityl chloride and alternative deprotection reagents such as a DBU and piperazine mixture are highly effective strategies to mitigate this side reaction. Researchers should select the appropriate deprotection protocol based on the position of the D-proline residue in the peptide sequence and the desired purity and yield of the final product.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]

Application Notes and Protocols for the Incorporation of Fmoc-D-Pro-OH into Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a potent strategy in contemporary drug discovery and chemical biology. The inclusion of D-amino acids, particularly the conformationally constrained D-proline, offers significant advantages. These include enhanced stability against enzymatic degradation by proteases, which primarily recognize L-amino acids, leading to a longer circulating half-life of peptide-based therapeutics. Furthermore, the rigid cyclic structure of D-proline can induce specific and stable secondary structures, such as β-turns, which can lead to improved receptor binding affinity and selectivity.

Cyclic peptides themselves present a compelling class of therapeutic molecules, bridging the gap between small molecules and large biologics. Their constrained conformation often results in increased biological activity, improved stability, and enhanced cell permeability compared to their linear counterparts. This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Pro-OH into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Both on-resin and solution-phase cyclization strategies are discussed, providing a comprehensive guide for researchers in the field.

Data Presentation

Table 1: Typical Materials and Reagents for Fmoc-SPPS of D-Proline Containing Cyclic Peptides

| Category | Reagent/Material | Supplier Example | Purity/Grade | Notes |

| Resins | Rink Amide Resin | Sigma-Aldrich | 100-200 mesh, ~0.5 mmol/g | For C-terminally amidated peptides. |

| 2-Chlorotrityl chloride resin | Novabiochem® | 100-200 mesh, ~1.0-1.6 mmol/g | For protected peptide fragments and head-to-tail cyclization. | |

| Amino Acids | This compound | Sigma-Aldrich | ≥99.0% (HPLC)[1] | The key building block. |

| Other Fmoc-protected amino acids | Various | Peptide synthesis grade | With appropriate side-chain protection (e.g., tBu, Boc, Trt). | |

| Coupling Reagents | HBTU, HATU, DIC | Various | Peptide synthesis grade | To facilitate amide bond formation. |

| Activating Agents | HOBt, Oxyma | Various | Peptide synthesis grade | To suppress racemization and improve coupling efficiency. |

| Bases | DIPEA, NMM | Various | Peptide synthesis grade | For activation and neutralization steps. |

| Deprotection | Piperidine | Various | Reagent grade | For removal of the Fmoc protecting group. |

| Cleavage | Trifluoroacetic acid (TFA) | Various | Reagent grade | For cleavage from the resin and removal of side-chain protecting groups. |

| Scavengers | Triisopropylsilane (TIS), Water | Various | Reagent grade | To prevent side reactions during cleavage. |

| Solvents | DMF, DCM, Acetonitrile | Various | HPLC grade | For washing, swelling, and chromatography. |

Table 2: Representative Quantitative Data for Cyclic Peptide Synthesis

| Parameter | On-Resin Cyclization | Solution-Phase Cyclization | Notes |

| Typical Scale | 0.1 - 0.5 mmol | 10 - 100 mg | On-resin is suitable for smaller to medium scales. |

| Crude Purity (HPLC) | 20% - 60%[2] | 30% - 70% | Highly sequence-dependent. D-Proline can facilitate efficient cyclization. |

| Overall Yield (after purification) | 5% - 25% | 10% - 40% | Yields are influenced by sequence, ring size, and purification efficiency. |

| Final Purity (HPLC) | >95% | >95% | Achievable with standard RP-HPLC purification protocols. |

Experimental Protocols

Protocol 1: Linear Peptide Synthesis using Automated Fmoc-SPPS

This protocol outlines the assembly of the linear peptide precursor on a solid support.

-

Resin Selection and Swelling:

-

For head-to-tail cyclization, a resin that allows for side-chain attachment of the C-terminal amino acid (e.g., Fmoc-Asp(ODmb)-Wang resin) is ideal for on-resin strategies.[3] For solution-phase cyclization, a resin like 2-chlorotrityl chloride is suitable for obtaining the fully protected linear peptide.

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

-

-

First Amino Acid Loading (if not pre-loaded):

-

Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and an activating agent like HOBt (4 equivalents) in DMF.

-

Add a coupling reagent such as DIC (4 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Iterative Deprotection and Coupling Cycles:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.[4]

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (including this compound at the desired position) (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base such as DIPEA (8 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Confirm coupling completion using a Kaiser test (will be negative for proline).

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Repeat these deprotection, coupling, and washing steps for each amino acid in the sequence.

-

Protocol 2: On-Resin Head-to-Tail Cyclization

This method is advantageous as it minimizes intermolecular side reactions.

-

N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in Protocol 1, step 3.

-

C-terminal Deprotection: Selectively remove the C-terminal protecting group. For a peptide attached via an Asp(ODmb) linker, treat the resin with 2% hydrazine in DMF for 15 minutes (repeat once) to cleave the Dmb ester.[3]

-

Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of the deprotection reagent.

-

On-Resin Cyclization:

-

Swell the resin in DMF.

-

Add a solution of a coupling reagent (e.g., PyBOP, 5 equivalents), an activating agent (e.g., HOBt, 5 equivalents), and a base (e.g., DIPEA, 10 equivalents) in a suitable solvent mixture (e.g., DCM/DMF/NMP).[5]

-

Agitate the reaction for 12-24 hours at room temperature.

-

Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

-

Protocol 3: Solution-Phase Head-to-Tail Cyclization

This approach can be beneficial for sequences that are difficult to cyclize on-resin.

-

Cleavage of Protected Peptide:

-

After linear synthesis on a highly acid-labile resin (e.g., 2-chlorotrityl chloride), wash the resin with DCM.

-

Treat the resin with a mild acidic solution (e.g., 1-2% TFA in DCM) to cleave the peptide while keeping side-chain protecting groups intact.

-

Collect the filtrate and neutralize with a base like DIPEA.

-

Evaporate the solvent to obtain the crude protected linear peptide.

-

-

Cyclization Reaction:

-

Dissolve the protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over polymerization.[6]

-

Add a coupling reagent (e.g., DIC/Oxyma or PyBOP/DIPEA). The presence of a turn-inducing residue like D-proline can be essential for successful macrocyclization in solution.[7]

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by HPLC and mass spectrometry.

-

-

Deprotection: Once cyclization is complete, remove the solvent and treat the crude cyclic peptide with a standard cleavage cocktail (see Protocol 4) to remove the side-chain protecting groups.

Protocol 4: Final Cleavage and Purification

-

Cleavage from Resin and Deprotection:

-

Wash the resin (from on-resin cyclization) with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5), for 2-3 hours at room temperature.[3]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide under vacuum.[4]

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[8]

-

-

Analysis and Characterization:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[9]

-

Mandatory Visualizations

Experimental Workflow

Caption: Figure 1. General Workflow for Cyclic Peptide Synthesis.

Signaling Pathway Example

References

- 1. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. biotage.com [biotage.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

Application Notes and Protocols: The Use of Fmoc-D-Pro-OH in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptidomimetic design, the strategic incorporation of non-natural amino acids is a powerful tool for developing novel therapeutic agents with enhanced stability, potency, and bioavailability. Among these, Fmoc-D-Pro-OH, a D-enantiomer of proline protected with the fluorenylmethyloxycarbonyl (Fmoc) group, plays a pivotal role. Its unique stereochemistry and rigid cyclic structure are instrumental in inducing specific secondary structures, most notably β-turns, which are crucial for molecular recognition and biological activity. These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of peptidomimetics, complete with detailed experimental protocols and supporting data.

Key Applications of this compound in Peptidomimetic Design

The incorporation of a D-proline residue can profoundly influence the conformational properties of a peptide chain. The primary applications of this compound in peptidomimetic design include:

-

Induction of β-Turns: D-proline is a potent inducer of β-turns, compact secondary structures that redirect the peptide backbone. This is critical for mimicking the bioactive conformation of natural peptides and proteins. The D-Pro-Xaa sequence is particularly effective at promoting type II' β-turns.

-

Enhancing Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high specificity for L-amino acid substrates. This leads to an extended in vivo half-life of the peptidomimetic drug candidates.

-

Conformational Constraint: The rigid pyrrolidine ring of D-proline restricts the available conformational space of the peptide backbone, reducing its flexibility. This pre-organization can lead to higher binding affinities for biological targets by minimizing the entropic penalty upon binding.[1][2]

-

Modulation of Protein-Protein Interactions (PPIs): Many signaling pathways are mediated by the recognition of proline-rich motifs by protein domains such as SH3 and WW domains.[3][4] Peptidomimetics containing D-proline can be designed to disrupt these interactions with high specificity and affinity, offering therapeutic potential in areas like oncology and immunology.

Quantitative Data

The quality of the building blocks used in solid-phase peptide synthesis (SPPS) is paramount for the successful synthesis of the target peptidomimetic. The following table summarizes typical quality specifications for this compound and the impact of proline incorporation on peptide stability.

| Parameter | Typical Value/Range | Significance |

| Purity (HPLC) | ≥ 99.0% | High purity is essential to prevent the incorporation of impurities into the growing peptide chain, which can complicate purification and affect the final product's activity. |

| Enantiomeric Purity | ≥ 99.8% | Ensures the correct stereochemistry is introduced, which is critical for the desired conformational and biological properties of the peptidomimetic. |

| Optical Rotation [α]D | +31.0 ± 3.0° (c=1 in DMF) | A key indicator of the enantiomeric purity of the compound. |

| Increase in Protein Stability (ΔΔG°) | 0.3 – 1.5 kcal/mol | Replacing non-proline residues with proline in β-turns can significantly increase the conformational stability of a protein.[1][2][5] |

Experimental Protocols